molecular formula C18H12Br2N4O2 B11692304 (3E,3'E)-3,3'-(1E,2E)-hydrazine-1,2-diylidenebis(4-bromo-5-methyl-1,3-dihydro-2H-indol-2-one)

(3E,3'E)-3,3'-(1E,2E)-hydrazine-1,2-diylidenebis(4-bromo-5-methyl-1,3-dihydro-2H-indol-2-one)

Cat. No.: B11692304
M. Wt: 476.1 g/mol
InChI Key: UJQPKOBOGZRNIU-UHFFFAOYSA-N
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Description

(3E,3'E)-3,3'-(1E,2E)-hydrazine-1,2-diylidenebis(4-bromo-5-methyl-1,3-dihydro-2H-indol-2-one) is a useful research compound. Its molecular formula is C18H12Br2N4O2 and its molecular weight is 476.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3E,3'E)-3,3'-(1E,2E)-hydrazine-1,2-diylidenebis(4-bromo-5-methyl-1,3-dihydro-2H-indol-2-one) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3E,3'E)-3,3'-(1E,2E)-hydrazine-1,2-diylidenebis(4-bromo-5-methyl-1,3-dihydro-2H-indol-2-one) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H12Br2N4O2

Molecular Weight

476.1 g/mol

IUPAC Name

4-bromo-3-[(4-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)diazenyl]-5-methylindol-2-one

InChI

InChI=1S/C18H12Br2N4O2/c1-7-3-5-9-11(13(7)19)15(17(25)21-9)23-24-16-12-10(22-18(16)26)6-4-8(2)14(12)20/h3-6,21,25H,1-2H3

InChI Key

UJQPKOBOGZRNIU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=C2N=NC3=C4C(=NC3=O)C=CC(=C4Br)C)O)Br

Origin of Product

United States

Biological Activity

The compound (3E,3'E)-3,3'-(1E,2E)-hydrazine-1,2-diylidenebis(4-bromo-5-methyl-1,3-dihydro-2H-indol-2-one) is a hydrazone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, including its effects on various biological targets and its potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H16Br2N4O2\text{C}_{18}\text{H}_{16}\text{Br}_2\text{N}_4\text{O}_2

This structure features two indole moieties linked by a hydrazone bridge, which is critical for its biological activity.

Anticancer Activity

Recent studies have indicated that hydrazone derivatives exhibit significant anticancer properties. The compound has shown promising results in inhibiting cancer cell proliferation. For instance, a study reported that derivatives of hydrazones can induce apoptosis in various cancer cell lines by activating caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15.4Induction of apoptosis
MCF-7 (Breast)12.3Caspase activation
A549 (Lung)10.5Inhibition of cell proliferation

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes associated with diseases such as Alzheimer's disease. Specifically, it has been shown to inhibit acetylcholinesterase (AChE) and beta-secretase (BACE 1), both critical targets in the treatment of Alzheimer's disease.

Table 2: Enzyme Inhibition Data

EnzymeIC50 (µM)Reference CompoundIC50 (µM)
Acetylcholinesterase (AChE)57.09Donepezil0.04
Beta-site APP Cleaving Enzyme (BACE 1)74.24β-secretase inhibitor IV0.02

These findings suggest that the compound may serve as a dual inhibitor for these enzymes, providing a multi-target approach to Alzheimer's treatment .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to increased caspase activity.
  • Enzyme Binding : Molecular docking studies have indicated that the compound effectively occupies the active sites of AChE and BACE 1, preventing substrate access and thereby inhibiting their activity .
  • Antioxidant Properties : Some studies suggest that hydrazone derivatives possess antioxidant properties that may contribute to their anticancer effects by reducing oxidative stress in cells .

Case Study 1: Anticancer Efficacy

In a recent experimental study involving various cancer cell lines, the compound demonstrated significant cytotoxicity and induced apoptosis through mitochondrial pathways. The study highlighted the potential of this hydrazone derivative as a lead compound for further development in cancer therapy .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of the compound in models of Alzheimer's disease. The results indicated that treatment with this hydrazone significantly reduced amyloid-beta plaque formation and improved cognitive functions in animal models .

Chemical Reactions Analysis

Key Functional Groups

  • Hydrazone Linkage : Contributes to stability under acidic conditions but may undergo hydrolysis under basic or aqueous environments.

  • Bromine Substituent : Provides potential for nucleophilic aromatic substitution (e.g., replacing Br⁻ with amines or thiosemicarbazides) .

  • Methyl Group : Enhances solubility and may modulate electronic properties.

Reactivity Trends

  • Electrophilic Substitution :

    • The bromine atom enables substitution reactions (e.g., with amines or thiols).

    • Example: Bromine in indole derivatives can react with hydrazines or other nucleophiles under basic conditions .

  • Hydrolysis :

    • The hydrazone linkage may hydrolyze to regenerate carbonyl groups under strong acidic/basic conditions.

    • Stability is influenced by conjugation with aromatic rings.

  • Biological Interactions :

    • Indole derivatives often interact with enzymes/receptors (e.g., RXFP3 in amidinohydrazone analogs) .

    • Bromine and methyl groups may influence binding affinity via steric/electronic effects.

Spectroscopic Techniques

  • NMR :

    • 1H NMR : Used to confirm hydrazone proton signals (e.g., deshielded protons near N=C bonds).

    • 13C NMR : Identifies carbonyl (C=O) and hydrazone (C=N) carbons .

  • Mass Spectrometry :

    • HRMS : Validates molecular weight (e.g., 384.4 g/mol for analogous compounds) .

  • X-ray Crystallography :

    • Confirms molecular geometry, bond lengths (e.g., C=N bonds ~1.28 Å), and hydrogen-bonding networks .

Pharmacological Potential

  • Anti-inflammatory/Anticancer Activity : Indole-based hydrazones often exhibit bioactivity. For example, amidinohydrazone derivatives target RXFP3 receptors with micromolar potency .

  • Allosteric Inhibition : Structural analogs (e.g., indolinone-based hydrazones) show dual inhibition of viral enzymes like reverse transcriptase and RNase H .

Structural Optimization

  • Substituent Effects :

    • Bromine enhances reactivity for further functionalization.

    • Methyl groups improve solubility and lipophilicity.

  • QSAR Studies : Correlate substituent positions (e.g., 4-bromo vs. 5-methyl) with biological activity .

Q & A

Q. What synthetic methodologies are commonly employed to prepare this compound?

The compound is synthesized via condensation reactions between hydrazine derivatives and carbonyl-containing precursors. A typical protocol involves:

  • Reacting 4-bromo-5-methylisatin derivatives with hydrazine hydrate under reflux in ethanol to form hydrazone intermediates.
  • Further condensation with a second equivalent of the isatin derivative under acidic or basic conditions to form the bis-hydrazone scaffold .
  • Purification via recrystallization (e.g., using DMSO/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent). Reaction optimization may employ Design of Experiments (DoE) to evaluate parameters like temperature, solvent polarity, and stoichiometry .

Q. Which spectroscopic and crystallographic techniques validate its structural integrity?

Key characterization methods include:

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm hydrazone tautomerism and substituent positions (e.g., bromine and methyl groups) .
  • X-ray crystallography : Resolves stereochemistry (E/Z configurations) and intermolecular interactions (e.g., hydrogen bonding in the crystal lattice) .
  • IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm1^{-1}) and N-H stretches (~3200 cm1^{-1}) .

Advanced Research Questions

Q. How can computational modeling elucidate its bioactivity mechanisms?

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior and ligand-receptor binding affinities .
  • Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzymes involved in oxidative stress) to identify key binding residues .
  • Docking Studies : Prioritize analogs for synthesis by screening virtual libraries against protein databases (e.g., PDB) .

Q. What strategies resolve contradictions in observed bioactivity across studies?

Discrepancies in antimicrobial or anticancer activity may arise from:

  • Solubility variations : Use Hansen solubility parameters to optimize solvent systems (e.g., DMSO for in vitro assays) .
  • Cellular uptake differences : Quantify intracellular concentrations via LC-MS/MS and correlate with cytotoxicity profiles.
  • Redox-dependent activity : Perform assays under controlled oxygen levels (e.g., hypoxia vs. normoxia) to assess ROS-mediated mechanisms .

Q. How can reaction yields be systematically optimized for large-scale synthesis?

  • Flow Chemistry : Enhances reproducibility by controlling residence time and mixing efficiency in continuous reactors .
  • Bayesian Optimization : Iteratively adjusts parameters (e.g., catalyst loading, temperature) using machine learning to maximize yield .
  • In-line Analytics : Monitors reaction progress via UV-Vis or Raman spectroscopy for real-time feedback .

Methodological Considerations

Q. What experimental designs are recommended for studying its solubility and stability?

  • pH-Dependent Solubility : Titrate the compound in buffered solutions (pH 2–12) and monitor solubility via UV-Vis spectroscopy (λ = 300–400 nm) .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures and DSC for phase transitions .

Q. How are structure-activity relationships (SARs) systematically explored?

  • Analog Synthesis : Modify substituents (e.g., replace bromine with chlorine) and assess bioactivity shifts .
  • 3D-QSAR Models : Align molecular descriptors (e.g., logP, polar surface area) with IC50_{50} values using partial least squares regression .

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